Enhanced Lipophilicity vs. 6-Methyl Analog: LogP Comparison
The target compound exhibits a higher calculated LogP than the 6-methyl analog, indicating increased lipophilicity. This difference stems from the additional methyl group at the 7-position .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.29 |
| Comparator Or Baseline | 4-amino-6-methylcinnoline-3-carbohydrazide (CAS 612511-91-8): LogP = 1.98 |
| Quantified Difference | ΔLogP = +0.31 |
| Conditions | Calculated values; method not specified |
Why This Matters
Higher lipophilicity may improve membrane permeability, potentially leading to better cellular uptake in cell-based assays.
